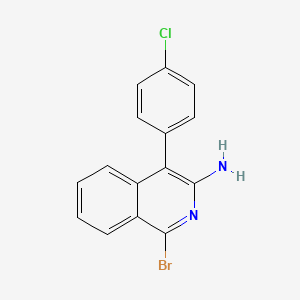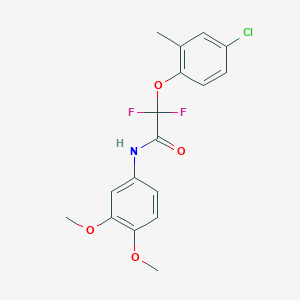
Chloromethyl 2-ethylbutanoate
Overview
Description
Chloromethyl 2-ethylbutanoate is a colorless liquid compound. It has a molecular weight of 164.63 and its IUPAC name is chloromethyl 2-ethylbutanoate . It is widely used in various industries such as pharmaceuticals, agrochemicals, and materials science.
Molecular Structure Analysis
The molecular structure of Chloromethyl 2-ethylbutanoate consists of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Physical And Chemical Properties Analysis
Chloromethyl 2-ethylbutanoate is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C . Its physical form is liquid and it has a flash point of 63 .Scientific Research Applications
1. Biocatalytic Synthesis and Chiral Drug Production
Chloromethyl 2-ethylbutanoate is notably used in the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE), which is a precursor for enantiopure intermediates in chiral drug production. This includes the synthesis of statins, which are cholesterol-lowering drugs. The process utilizes biocatalysis for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE, featuring benefits like low cost, high yield, and high enantioselectivity (Ye, Ouyang, & Ying, 2011).
2. Chemical Synthesis Improvement
A significant development in the efficient synthesis of chloromethyl 2-ethylbutanoate derivatives from 2-bromoisobutyric acid has been reported. This involves multiple steps like base-mediated ethanolysis, a formal Pummerer process with DMSO, and conversion of thiomethyl ester to chloromethyl ester. These advancements are key to improving the synthesis process in terms of efficiency and yield (Ragan et al., 2010).
3. Enzymatic Processes in Synthesis
Chloromethyl 2-ethylbutanoate is involved in enzymatic processes such as the enzymatic ammonolysis of ethyl (±)-4-chloro-3-hydroxybutanoate. This methodology allows for the preparation of both enantiomers of 4-chloro-3-hydroxybutanamide, leading to the synthesis of compounds like pyrrolidin-3-ol and 5-(chloromethyl)-1,3-oxazolidin-2-one (García-Urdiales, Rebolledo, & Gotor, 1999).
4. Applications in Polyelectrolyte Chemistry
The compound has applications in the field of polyelectrolytes, particularly in the kinetics of the amination of chloromethylated polystyrene with 2-aminobutanol. This research contributes to understanding the reactivity of chloromethyl groups in polymer chemistry and has implications for material science (Kawabe & Yanagita, 1971).
Mechanism of Action
Target of Action
Chloromethyl 2-ethylbutanoate is a chemical compound used in scientific research and development
Mode of Action
It’s known that esters, the class of compounds to which chloromethyl 2-ethylbutanoate belongs, can undergo condensation reactions called claisen condensations . This reaction could potentially influence its interaction with its targets.
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including claisen condensations . These reactions can lead to the formation of larger molecules, potentially affecting various biochemical pathways.
Action Environment
Chloromethyl 2-ethylbutanoate is typically stored in an inert atmosphere at temperatures between 2-8°C . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and atmospheric composition.
Safety and Hazards
properties
IUPAC Name |
chloromethyl 2-ethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-6(4-2)7(9)10-5-8/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAACXXOAKLEEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl 2-ethylbutanoate | |
CAS RN |
40930-71-0 | |
| Record name | CHLOROMETHYL 2-ETHYLBUTYRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile](/img/structure/B3036960.png)



![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)
![2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036967.png)
![2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B3036968.png)
![2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole](/img/structure/B3036969.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B3036975.png)

![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)
![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)
